1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(4-chloro-3-methylphenoxy)ethanone
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Description
1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(4-chloro-3-methylphenoxy)ethanone is a useful research compound. Its molecular formula is C18H19ClN6O2 and its molecular weight is 386.84. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activities
Compounds with a [1,2,4]triazole structure, similar to the chemical , have been studied for their potential antimicrobial activities. Research by Bektaş et al. (2007) synthesized various derivatives of this class and found that some exhibited good to moderate activities against test microorganisms (Bektaş et al., 2007).
Structural Analysis and Synthesis
Studies have focused on the structural analysis and synthesis of related compounds. Sallam et al. (2021) synthesized a compound using a process involving dry dichloromethane, followed by structural elucidation through various spectroscopic techniques (Sallam et al., 2021).
Genotoxicity Studies
Research on similar [1,2,4]triazole derivatives has explored their genotoxic potential. Gunduz et al. (2018) investigated a derivative for its genotoxicity in vitro, providing insights into the bioactivation and potential risks associated with these compounds (Gunduz et al., 2018).
Antioxidant and Anticorrosive Properties
These compounds have also been studied for their potential as antioxidants and anticorrosive agents. Habib et al. (2012) synthesized derivatives that were evaluated for these properties in the context of lubricating oils (Habib et al., 2012).
Anti-Diabetic Drug Development
Research by Bindu et al. (2019) explored the use of triazolo-pyridazine-6-yl-substituted piperazines as potential anti-diabetic drugs. Their study focused on the inhibition of Dipeptidyl peptidase-4, a key target in diabetes treatment (Bindu et al., 2019).
Properties
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-1-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN6O2/c1-13-10-14(2-3-15(13)19)27-11-18(26)24-8-6-23(7-9-24)17-5-4-16-21-20-12-25(16)22-17/h2-5,10,12H,6-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXPOXJZHXCTAMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)N2CCN(CC2)C3=NN4C=NN=C4C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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